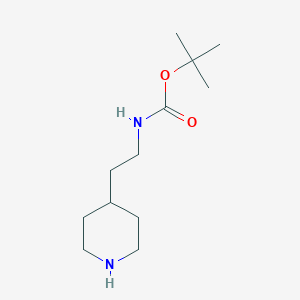

4-(2-Boc-aminoethyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-piperidin-4-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-6-10-4-7-13-8-5-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRMFFGCUUGYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363537 | |

| Record name | 4-(2-BOC-AMINOETHYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165528-81-4 | |

| Record name | 4-(2-BOC-AMINOETHYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Aminoethyl)piperidine, 4-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(2-Boc-aminoethyl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for 4-(2-Boc-aminoethyl)piperidine, a valuable building block in medicinal chemistry and drug development.[1] The information presented herein includes a detailed experimental protocol, a summary of quantitative data, and visualizations of the synthetic pathway to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, also known as tert-butyl (2-(piperidin-4-yl)ethyl)carbamate, is a key intermediate in the synthesis of a variety of pharmaceutical compounds. The presence of a Boc-protected amino group on the ethyl side chain and a secondary amine in the piperidine ring allows for selective functionalization at either nitrogen, making it a versatile scaffold for the construction of complex molecules.[1]

Primary Synthetic Route: Boc Protection of 4-(2-Aminoethyl)piperidine

The most direct and widely employed method for the synthesis of this compound is the protection of the primary amino group of 4-(2-aminoethyl)piperidine using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

Reaction Scheme

Caption: Boc Protection of 4-(2-Aminoethyl)piperidine.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

4-(2-Aminoethyl)piperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-(2-aminoethyl)piperidine (1.0 equivalent) in dichloromethane.

-

Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in dichloromethane to the reaction mixture.

-

Stir the reaction mixture at room temperature for 8 to 12 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by crystallization to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-(2-Aminoethyl)piperidine | N/A |

| Reagent | Di-tert-butyl dicarbonate | [2] |

| Base | Triethylamine | [2] |

| Solvent | Dichloromethane | N/A |

| Reaction Time | 8-12 hours | [2] |

| Yield | Typically high (can be >90%) | General observation for Boc protections |

Alternative Synthetic Strategies

While direct Boc protection is the most common method, other synthetic routes to this compound can be envisaged, although they are generally more complex. These can serve as alternative approaches if the primary starting material is unavailable.

Route 1: Reduction of a Nitrile Precursor

This route involves the synthesis of a nitrile-containing piperidine derivative followed by reduction to the primary amine and subsequent Boc protection.

Caption: Synthesis via Reduction of a Nitrile Precursor.

Route 2: Reductive Amination

Another potential pathway involves the reductive amination of a suitable piperidine-containing aldehyde or ketone with a Boc-protected amine.

Caption: Synthesis via Reductive Amination.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct Boc protection of 4-(2-aminoethyl)piperidine. This method is high-yielding, utilizes readily available reagents, and involves a straightforward experimental procedure. The alternative routes, while chemically feasible, are more circuitous and are generally considered for specific circumstances where the primary starting material is not accessible. This guide provides the necessary information for the successful synthesis and purification of this important building block for drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Boc-aminoethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Boc-aminoethyl)piperidine, a key building block in medicinal chemistry and materials science, plays a crucial role in the synthesis of a wide array of complex molecules.[1] Its unique structure, featuring a piperidine ring and a Boc-protected aminoethyl side chain, offers synthetic versatility, enabling its use in the development of novel therapeutics, particularly those targeting neurological disorders.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, complete with experimental protocols and a representative synthetic workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, reaction optimization, and incorporation into more complex molecular scaffolds. The following tables summarize the key physical and chemical characteristics of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][3][4] |

| Molecular Weight | 228.33 g/mol | [1][2][3][4] |

| Appearance | White solid | [1] |

| Boiling Point (Predicted) | 316.0 ± 15.0 °C | [5] |

| Density (Predicted) | 1.010 ± 0.06 g/cm³ | [5] |

| Flash Point (Predicted) | 144.9 ± 20.4 °C | [5] |

| Refractive Index (Predicted) | 1.481 | [5] |

Table 2: Chemical and Pharmacokinetic-Related Properties

| Property | Value | Source |

| XLogP3 (Predicted) | 1.3 | [5] |

| Polar Surface Area (PSA) | 55.6 Ų | [5] |

| Vapor Pressure (Predicted) | 0.000422 mmHg at 25°C | [5] |

Note: Much of the available data for the physicochemical properties of this compound is predicted. Experimental validation is recommended for critical applications.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical research. The following are detailed, standard methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity.

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Methodology (Capillary Method): [6][7][8]

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.[6][7]

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[6] This is achieved by tapping the sealed end of the tube on a hard surface.[8]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[7][8]

-

Heating:

-

If the approximate melting point is known, heat rapidly to about 5-10°C below this temperature.[6][8]

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6][7]

-

If the melting point is unknown, a preliminary rapid heating can be performed to determine an approximate range, followed by a slower, more accurate measurement with a fresh sample.[8]

-

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9]

Methodology (Thiele Tube Method): [10]

-

Sample Preparation: Place a small amount (less than 0.5 mL) of the liquid sample into a small test tube or Durham tube.[10]

-

Capillary Insertion: Insert a capillary tube (sealed at one end) into the liquid with the open end down.[10]

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The sample should be level with the middle of the oil.[10]

-

Heating: Gently and continuously heat the arm of the Thiele tube.[10]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.[10]

-

Recording: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10]

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[11]

Methodology (Shake-Flask Method): [12]

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed container (e.g., a vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.[13]

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

-

Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.

pKa Determination

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It is the pH at which a chemical species is 50% protonated and 50% deprotonated.

Methodology (Potentiometric Titration): [14][15]

-

Solution Preparation: Prepare a solution of the compound with a known concentration in a suitable solvent (typically water or a water-cosolvent mixture).[14]

-

Apparatus Setup: Calibrate a pH meter using standard buffer solutions.[14] Place the solution of the compound in a beaker with a magnetic stirrer and immerse the pH electrode.[14]

-

Titration:

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.

-

Synthetic Workflow

Caption: A representative two-step synthesis of a Boc-protected aminopiperidine derivative.

Conclusion

This compound is a foundational molecule for the synthesis of more complex and biologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a summary of its key characteristics and outlines standard experimental procedures for their determination. While some of the presented data are predictive, the detailed protocols offer a solid framework for researchers to obtain precise experimental values, thereby facilitating the advancement of their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(2-Boc-aminoethyl) piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. thinksrs.com [thinksrs.com]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. materialneutral.info [materialneutral.info]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-(2-Boc-aminoethyl)piperidine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Boc-aminoethyl)piperidine, a pivotal building block in contemporary pharmaceutical research and development. This document details its chemical structure, physicochemical properties, and CAS number, while also exploring its significant applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and agents targeting neurological disorders. Detailed experimental protocols and illustrative diagrams are provided to facilitate its practical application in a research setting.

Introduction

This compound, also known as tert-butyl (2-(piperidin-4-yl)ethyl)carbamate, is a bifunctional organic molecule that has garnered significant attention in medicinal chemistry. Its structure, featuring a piperidine ring and a Boc-protected aminoethyl side chain, offers a versatile scaffold for the synthesis of complex bioactive molecules. The piperidine moiety is a prevalent feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties, while the protected amine provides a reactive handle for controlled, stepwise chemical modifications. This unique combination makes it an invaluable intermediate in the construction of novel therapeutic agents.

Chemical Structure and Properties

The definitive identification of this compound is crucial for its proper application. There are two common isomers, and it is imperative to distinguish between them. The compound of interest in this guide has the Boc protecting group on the exocyclic aminoethyl moiety.

Structure:

Synonyms:

-

tert-butyl (2-(piperidin-4-yl)ethyl)carbamate[1]

-

N-(tert-Butoxycarbonyl)-2-(piperidin-4-yl)ethylamine[1]

A structural isomer, 4-(2-aminoethyl)-1-Boc-piperidine (CAS Number: 146093-46-1), has the Boc group protecting the piperidine nitrogen. It is essential to verify the CAS number to ensure the correct reagent is being utilized for a specific synthetic strategy.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][3] |

| Molecular Weight | 228.33 g/mol | [3] |

| Appearance | White solid | [3] |

| Purity | ≥ 95% (NMR) | [3] |

| Storage Conditions | Store at 0-8 °C | [3] |

Applications in Drug Discovery

This compound is a versatile building block with broad applications in pharmaceutical research, primarily serving as a key intermediate in the synthesis of a wide array of therapeutic agents.[3]

PROTAC Linker

One of the most significant applications of this molecule is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.[1][2] The linker component of a PROTAC is critical as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of protein degradation. The piperidine ring in this compound provides a degree of rigidity to the linker, which can be advantageous for optimizing the formation of a stable and productive ternary complex.[5][6]

Neurological Drug Development

The piperidine scaffold is a common motif in drugs targeting the central nervous system (CNS). This compound is frequently utilized in the development of new drugs for neurological disorders.[3] Its structure provides a framework for designing compounds with the potential to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.[7]

Other Therapeutic Areas

Beyond PROTACs and neuroscience, this versatile molecule is employed in various other therapeutic areas. Its ability to undergo diverse chemical transformations makes it a valuable starting material for creating novel compounds with a wide range of biological activities.[3]

Experimental Protocols

Detailed and reliable experimental procedures are paramount for the successful application of this compound in a laboratory setting.

Synthesis of this compound

General Procedure for Mono-Boc Protection of a Diamine:

This protocol is adapted from a procedure for the mono-Boc protection of 1,2-ethanediamine and would require optimization for 4-(2-aminoethyl)piperidine.

-

Materials: 4-(2-aminoethyl)piperidine, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Magnesium oxide.

-

Procedure:

-

A mixture of 4-(2-aminoethyl)piperidine, dioxane, water, and magnesium oxide is stirred at room temperature under an inert atmosphere (e.g., argon).

-

A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the mixture.

-

The reaction is stirred at room temperature for several hours (e.g., 16 hours).

-

The reaction mixture is then filtered and concentrated under reduced pressure.

-

The crude product is purified by extraction and column chromatography to yield the desired this compound.

-

General Protocol for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a generalized workflow.

Step 1: Boc Deprotection

-

Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound in DCM.

-

Add TFA to the solution and stir at room temperature for 1-2 hours.

-

Monitor the reaction by an appropriate analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used directly in the next step.

-

Step 2: Coupling with an E3 Ligase Ligand

-

Materials: Deprotected 4-(2-aminoethyl)piperidine, E3 ligase ligand with a carboxylic acid functionality (e.g., a derivative of thalidomide or lenalidomide), a peptide coupling reagent (e.g., HATU), a non-nucleophilic base (e.g., DIPEA), and an anhydrous solvent (e.g., DMF).

-

Procedure:

-

Dissolve the E3 ligase ligand in the anhydrous solvent.

-

Add the coupling reagent and the base, and stir for a short period to activate the carboxylic acid.

-

Add the deprotected 4-(2-aminoethyl)piperidine to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Purify the product by chromatography.

-

Step 3: Coupling with a Target Protein Ligand

-

Materials: The product from Step 2 (which now has a free piperidine nitrogen), a target protein ligand with a suitable reactive group (e.g., a carboxylic acid or an alkyl halide), and appropriate reagents for the coupling reaction.

-

Procedure:

-

The free secondary amine on the piperidine ring of the intermediate from Step 2 is reacted with the target protein ligand. The specific reaction conditions will depend on the nature of the reactive group on the target protein ligand (e.g., amide coupling, reductive amination, or nucleophilic substitution).

-

The final PROTAC is purified by chromatography.

-

Visualization of a PROTAC Workflow

The following diagrams illustrate the general workflow for the synthesis and mechanism of action of a PROTAC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Indispensable Role of the Tert-Butoxycarbonyl (Boc) Protecting Group in Piperidine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its synthesis and functionalization are therefore of paramount importance in medicinal chemistry and drug discovery. The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups and orchestrate complex molecular transformations with precision. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a workhorse in the synthesis of piperidine derivatives due to its unique combination of stability, ease of introduction, and facile, selective removal.

This in-depth technical guide explores the multifaceted role of the Boc protecting group in piperidine chemistry. It provides a comprehensive overview of its application, including detailed experimental protocols, quantitative data on reaction efficiency, and a discussion of its strategic implementation in multi-step synthetic routes.

Core Principles of Boc Protection in Piperidine Derivatives

The Boc group is a carbamate-based protecting group valued for its robustness against a wide range of nucleophilic and basic conditions, as well as its stability during many common synthetic transformations such as catalytic hydrogenation.[1][2] This stability allows for extensive modification of other parts of the piperidine scaffold or molecules containing the Boc-protected piperidine unit.[3] The key to the Boc group's utility lies in its acid lability; it can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[4][5][6] This orthogonality to other common protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, is fundamental to its application in complex, multi-step syntheses.[1][7]

The introduction of the Boc group onto the piperidine nitrogen is most commonly achieved through the reaction of the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine, and often with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Quantitative Data on Boc Protection and Deprotection of Piperidine Derivatives

The efficiency of both the protection and deprotection steps is a critical factor in the overall success of a synthetic route. The following tables summarize quantitative data from various sources, providing a comparative overview of reaction conditions and yields for the Boc protection and deprotection of a range of piperidine derivatives.

Table 1: N-Boc Protection of Piperidine Derivatives

| Piperidine Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| Dimethyl 2-aminopentanedioate | (Boc)₂O, Triethylamine, DMAP (cat.) | CH₂Cl₂ | 0 °C to RT | 6 h | 92 | |

| (S)-Nipecotic acid ethyl ester | (Boc)₂O, Triethylamine | CH₂Cl₂ | 0 °C to 10 °C | Not Specified | High (Implied) | [8] |

| 4-Piperidyl urea | (Boc)₂O, Triethylamine | Water | 20-25 °C | 8-10 h | High (Implied) | [9] |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O | THF | 0 °C to RT | Overnight | 89 | |

| 3-Azabicyclo[3.3.0]octane | (Boc)₂O | THF | 0 °C to RT | Overnight | 93 |

Table 2: N-Boc Deprotection of Piperidine Derivatives

| N-Boc-Piperidine Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| N-Boc-3-aminopiperidine | HCl (4M) | Not Specified | Not Specified | Not Specified | High (Implied) | [10] |

| N-Boc-4-hydroxypiperidine | TFA (20-50%) | DCM | 0 °C to RT | 1-4 h | High (Implied) | [4] |

| N-Boc-4-hydroxypiperidine | HCl (4M in dioxane) | Dioxane | RT | 10-30 min | High (Implied) | [4] |

| General N-Boc peptide | TFA | DCM | RT | 2 h | Not Specified | [5] |

| General N-Boc derivative | HCl (4M in dioxane) | Dioxane | RT | 2 h | Not Specified | [6] |

| Resin-bound Boc-amino acid | TFA (50%) | DCM | RT | 5 min + 20-30 min | High (Implied) | [11] |

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of piperidine derivatives using the Boc group. These protocols are intended as a guide and may require optimization for specific substrates.

Protocol 1: N-Boc Protection of a Piperidine Derivative

This protocol is a general and effective method for the N-Boc protection of a piperidine.

Materials:

-

Piperidine derivative

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the piperidine derivative (1.0 equiv.) in anhydrous CH₂Cl₂ (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

To the stirred solution, add triethylamine (2.0-4.0 equiv.) followed by a catalytic amount of DMAP (0.1 equiv.).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 equiv.) in CH₂Cl₂ to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected piperidine derivative.

-

The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc deprotection.

Materials:

-

N-Boc-protected piperidine derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc-protected piperidine derivative (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.[4][5]

Protocol 3: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This is a common alternative to TFA and can be advantageous if the product is desired as its hydrochloride salt.

Materials:

-

N-Boc-protected piperidine derivative

-

1,4-Dioxane

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc-protected piperidine derivative (1.0 equiv.) in a minimal amount of 1,4-dioxane in a round-bottom flask.

-

Add the 4M HCl in dioxane solution (3-10 equiv.) to the stirred solution at room temperature.

-

Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.

-

Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.

-

The resulting hydrochloride salt can often be used in the next step without further purification. To obtain the free base, the salt can be neutralized with a base (e.g., NaHCO₃) and extracted as described in Protocol 2.[4][6]

Strategic Implementation and Orthogonality

The true power of the Boc protecting group is realized in the context of multi-step synthesis, where its unique cleavage conditions allow for orthogonal deprotection strategies. This is particularly crucial in the synthesis of complex molecules with multiple functional groups that require sequential manipulation.

For instance, in the synthesis of a complex piperidine-containing peptide, the piperidine nitrogen can be protected with a Boc group, while the N-terminus of the peptide chain is protected with an Fmoc group. The Fmoc group can be selectively removed under basic conditions (e.g., with piperidine in DMF) to allow for peptide chain elongation, leaving the Boc-protected piperidine intact. Subsequently, the Boc group can be removed under acidic conditions to allow for further functionalization of the piperidine nitrogen.

Caption: Orthogonal protection strategy workflow.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the fundamental mechanisms and workflows associated with the use of the Boc protecting group in piperidine chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. Boc Deprotection - HCl [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]

- 9. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 10. (S)-3-Amino-1-N-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

The Pivotal Role of 4-(2-Boc-aminoethyl)piperidine in Drug Discovery: A Technical Overview

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today elucidates the function of 4-(2-Boc-aminoethyl)piperidine, a key chemical intermediate, in modern pharmaceutical research and development. This whitepaper, tailored for researchers, scientists, and drug development professionals, clarifies that while the compound itself is not biologically active, its structural motifs are integral to the synthesis of a variety of potent and specific therapeutic agents.

The guide emphasizes that this compound serves as a versatile building block, providing a stable and adaptable scaffold for the construction of more complex molecules. The presence of the piperidine ring, a common feature in many successful drugs, and a Boc-protected aminoethyl side chain allows for precise chemical modifications and the systematic development of novel drug candidates.[1]

A Scaffold for Innovation, Not a Direct Biological Effector

Extensive reviews of chemical and pharmaceutical literature reveal that this compound's primary role is in synthetic chemistry. The tert-butoxycarbonyl (Boc) protecting group on the aminoethyl side chain is a key feature, enabling chemists to selectively perform reactions at other sites of the molecule. This protecting group is typically removed in the final stages of synthesis to yield the desired biologically active compound.

The true "mechanism of action" is therefore a characteristic of the final drug molecule, not the this compound intermediate itself. The piperidine and ethylamine components, however, are frequently incorporated into molecules designed to interact with specific biological targets.

Applications in Drug Development

The utility of this chemical building block spans several therapeutic areas:

-

Neurological Disorders: The piperidine structure is a well-established pharmacophore in neuropharmacology, often contributing to a compound's ability to cross the blood-brain barrier.[1] Molecules synthesized using this intermediate may target a range of receptors and enzymes implicated in conditions like depression and anxiety.[1]

-

PROTACs: this compound is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2] In this context, the piperidine-based structure serves to connect a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.[2]

Synthetic Utility and Transformation

The synthetic pathway below illustrates the general role of this compound as a chemical intermediate.

Caption: General synthetic workflow illustrating the use of this compound.

Future Directions

The continued use of this compound and similar building blocks in drug discovery underscores the importance of a modular and rational approach to medicinal chemistry. As our understanding of disease biology deepens, the ability to rapidly synthesize and test novel compounds based on proven scaffolds will be critical to the development of next-generation therapeutics.

While this technical guide clarifies the role of this compound as a synthetic intermediate, it also highlights the vast potential of the molecules it helps to create. Further research will undoubtedly uncover new and innovative applications for this versatile chemical building block.

References

The Versatility of the 4-(2-Aminoethyl)piperidine Scaffold: A Technical Review of its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 4-(2-aminoethyl)piperidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse range of pharmacologically active agents. Its inherent structural features—a basic piperidine nitrogen, a flexible ethylamine side chain, and a strategic 4-position substitution point—offer a versatile platform for designing ligands that can interact with various biological targets. This technical guide provides an in-depth review of the synthesis, pharmacological activity, and structure-activity relationships (SAR) of key 4-(2-aminoethyl)piperidine derivatives, with a focus on their roles as high-affinity sigma-1 (σ1) receptor ligands and potent acetylcholinesterase (AChE) inhibitors.

Synthetic Strategies

The synthesis of 4-(2-aminoethyl)piperidine derivatives often involves multi-step sequences designed to construct the core scaffold and introduce diverse functional groups. A common strategy begins with the modification of dihydropyridinones. Key steps frequently include a conjugate addition of an aryl group (e.g., using a phenylboronic acid), followed by homologation of the ketone, and subsequent introduction of the desired amino moieties and N-substituents on the piperidine ring.[1][2]

References

In-Depth Technical Guide: Characterization of (2-Piperidin-4-yl-ethyl)-carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Piperidin-4-yl-ethyl)-carbamic acid tert-butyl ester, also known as N-Boc-4-(2-aminoethyl)piperidine, is a key bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine core and a Boc-protected primary amine, makes it a valuable intermediate for the synthesis of a wide range of complex molecules, particularly those targeting the central nervous system. The piperidine moiety is a common scaffold in many biologically active compounds, while the tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of the amino functionality. This guide provides a summary of available characterization data and general experimental protocols relevant to this compound.

Chemical Identity and Physical Properties

(2-Piperidin-4-yl-ethyl)-carbamic acid tert-butyl ester is a solid at room temperature. While extensive experimental data is not uniformly available from commercial suppliers, its fundamental properties have been established.

| Property | Value | Source |

| CAS Number | 165528-81-4 | Chem-Impex |

| Molecular Formula | C₁₂H₂₄N₂O₂ | Sigma-Aldrich, Santa Cruz Biotechnology[1] |

| Molecular Weight | 228.33 g/mol | Sigma-Aldrich, Santa Cruz Biotechnology[1] |

| Appearance | White solid | Chem-Impex |

| Storage | 0-8 °C | Chem-Impex |

Spectroscopic Characterization Data

Detailed, experimentally verified spectroscopic data for (2-Piperidin-4-yl-ethyl)-carbamic acid tert-butyl ester is not consistently published in publicly accessible databases. However, based on the known spectral characteristics of its constituent functional groups (Boc-protected amine, piperidine ring, and ethyl linker), the expected data are summarized below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the ethyl bridge protons, and the tert-butyl protecting group.

| Chemical Shift (δ) ppm | Multiplicity | Protons |

| ~ 3.1 | m | -CH₂-NHBoc |

| ~ 2.9-3.0 | m | Piperidine H (axial, adjacent to NH) |

| ~ 2.5 | t | Piperidine H (equatorial, adjacent to NH) |

| ~ 1.6-1.7 | m | Piperidine H (axial) |

| ~ 1.4 | s | -C(CH₃)₃ |

| ~ 1.3-1.5 | m | -CH₂-CH₂-NHBoc & Piperidine CH |

| ~ 1.0-1.2 | m | Piperidine H (equatorial) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals corresponding to the carbamate carbonyl, the carbons of the piperidine ring, the ethyl linker, and the tert-butyl group.

| Chemical Shift (δ) ppm | Carbon |

| ~ 156 | C=O (carbamate) |

| ~ 79 | -C(CH₃)₃ |

| ~ 46 | Piperidine C (adjacent to NH) |

| ~ 40 | -CH₂-NHBoc |

| ~ 38 | -CH₂-CH₂-NHBoc |

| ~ 36 | Piperidine CH |

| ~ 32 | Piperidine C (non-adjacent to NH) |

| ~ 28 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the N-H and C=O groups of the carbamate, as well as C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3350 | N-H stretch (carbamate) |

| ~ 2970, 2850 | C-H stretch (aliphatic) |

| ~ 1690 | C=O stretch (carbamate) |

| ~ 1520 | N-H bend (carbamate) |

| ~ 1170 | C-O stretch (carbamate) |

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M+H]⁺ would be expected at m/z 229.19. Common fragmentation patterns would involve the loss of the Boc group or fragments of the piperidine ring.

| m/z | Fragment |

| 229.19 | [M+H]⁺ |

| 173.15 | [M - C₄H₈]⁺ (loss of isobutylene) |

| 129.13 | [M - Boc + H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of Boc-protected amines and piperidine derivatives, which can be adapted for (2-Piperidin-4-yl-ethyl)-carbamic acid tert-butyl ester.

Synthesis of (2-Piperidin-4-yl-ethyl)-carbamic acid tert-butyl ester

A common synthetic route involves the reduction of a suitable nitrile precursor followed by Boc protection of the resulting primary amine.

Step 1: Synthesis of 4-(2-aminoethyl)piperidine

A potential precursor, 4-(cyanomethyl)pyridine, can be reduced to 4-(2-aminoethyl)piperidine. A common method for this transformation is catalytic hydrogenation.

-

Materials: 4-(cyanomethyl)pyridine, Rhodium on alumina (Rh/Al₂O₃) catalyst, ethanol, hydrogen gas.

-

Procedure:

-

Dissolve 4-(cyanomethyl)pyridine in ethanol in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of Rh/Al₂O₃.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture (e.g., to 50-80 °C) and stir vigorously for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture, carefully vent the hydrogen, and filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-(2-aminoethyl)piperidine.

-

Step 2: Boc Protection

-

Materials: 4-(2-aminoethyl)piperidine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA) or another suitable base, dichloromethane (DCM) or a similar solvent.

-

Procedure:

-

Dissolve the crude 4-(2-aminoethyl)piperidine in DCM.

-

Add triethylamine (approximately 1.2 equivalents).

-

Cool the mixture in an ice bath.

-

Add a solution of Boc₂O (approximately 1.1 equivalents) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield pure (2-Piperidin-4-yl-ethyl)-carbamic acid tert-butyl ester.

-

Characterization Methods

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

-

Infrared Spectroscopy:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Visualizations

Synthetic Pathway

The following diagram illustrates a potential synthetic route to (2-Piperidin-4-yl-ethyl)-carbamic acid tert-butyl ester.

Caption: Synthetic route to the target compound.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and characterization of the title compound.

Caption: General experimental workflow.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Boc-aminoethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-(2-Boc-aminoethyl)piperidine, a key building block in pharmaceutical synthesis. Understanding these core properties is critical for its effective use in drug discovery, development, and manufacturing. While specific quantitative data for this compound is not extensively available in public literature, this document compiles information based on its chemical structure, the properties of related molecules, and established scientific principles. It also outlines detailed experimental protocols for determining these characteristics.

Executive Summary

This compound, also known as tert-butyl (2-(piperidin-4-yl)ethyl)carbamate, is a bifunctional molecule featuring a piperidine ring and a Boc-protected primary amine. Its solubility and stability are dictated by these structural components. The piperidine moiety imparts a degree of polarity and basicity, while the bulky, non-polar tert-butoxycarbonyl (Boc) group influences its solubility in organic solvents and provides thermal and chemical stability under specific conditions. This guide will explore these characteristics, providing both predicted properties and the means to empirically verify them.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][3] |

| Molecular Weight | 228.33 g/mol | [1][2][3] |

| Appearance | White solid | [4] |

| CAS Number | 165528-81-4 | [3][4][5] |

| Storage Conditions | Store at 0-8 °C | [4] |

Solubility Profile

The solubility of this compound is a function of its molecular structure, which contains both polar (amine) and non-polar (Boc group, hydrocarbon backbone) regions.

Predicted Solubility

Based on the general solubility of amines and Boc-protected compounds, a qualitative solubility profile can be predicted. The presence of the piperidine nitrogen and the secondary amine allows for hydrogen bonding, suggesting some solubility in polar solvents. However, the large hydrocarbon structure and the Boc group will favor solubility in organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The hydrophobic nature of the Boc group and the carbon backbone likely outweighs the polarity of the amine functional groups. Solubility is expected to be low in neutral water. |

| Aqueous Acids (e.g., dilute HCl) | Soluble | The basic piperidine nitrogen will be protonated to form a water-soluble hydrochloride salt. |

| Aqueous Bases (e.g., dilute NaOH) | Insoluble | The compound is unlikely to deprotonate further and will remain in its less soluble free base form. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | The alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the molecule. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | These solvents are effective at solvating polar molecules. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | These are good solvents for a wide range of organic compounds. A related compound, 4-(N-Boc-amino)piperidine, is reported to be soluble in chloroform at 30 mg/mL. |

| Ethers (e.g., Diethyl ether, THF) | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Sparingly soluble to insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination

A standard laboratory procedure for determining the qualitative and semi-quantitative solubility of this compound is as follows:

-

Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a series of small, clean, and dry vials.

-

Solvent Addition: To each vial, add a measured volume of the test solvent (e.g., 1 mL) in incremental portions (e.g., 0.2 mL).

-

Mixing: After each addition, cap the vial and vortex or shake vigorously for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the vial for the presence of undissolved solid against a dark background.

-

Equilibration: If the solid does not dissolve at room temperature, the mixture can be gently warmed and/or sonicated, followed by cooling to the initial temperature to observe for precipitation.

-

Classification: The solubility can be classified based on the volume of solvent required to dissolve the solute. For example, as per the United States Pharmacopeia (USP) definitions.

Caption: A general workflow for the experimental determination of solubility.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and use in chemical reactions. The primary points of potential degradation are the Boc-protecting group and the piperidine ring.

Predicted Stability

Table 3: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Pathway(s) |

| Acidic (pH < 4) | Unstable | Cleavage of the Boc group to yield the corresponding amine and byproducts like isobutene and carbon dioxide. |

| Neutral (pH 6-8) | Stable | The compound is expected to be stable under neutral aqueous conditions at ambient temperature. |

| Basic (pH > 9) | Generally Stable | The Boc group is stable to most basic conditions. However, very strong bases at elevated temperatures could potentially lead to unforeseen degradation. |

| Oxidative | Potentially Unstable | The piperidine nitrogen can be oxidized to form an N-oxide. The secondary amine is also susceptible to oxidation. |

| Thermal | Potentially Unstable at Elevated Temperatures | High temperatures can lead to the thermal decomposition of the Boc group. Piperidine derivatives can also undergo other thermal degradation pathways. |

| Photolytic | Likely Stable | The molecule does not contain significant chromophores that would suggest high photosensitivity, but this should be experimentally verified. |

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and an organic co-solvent like acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Add NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) to the sample solution and keep it at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. The percentage of the remaining parent compound and the formation of degradation products are monitored.

Caption: A workflow for conducting forced degradation studies.

Analytical Methods for Quantification

Accurate quantification of this compound is essential for both solubility and stability studies. Several analytical techniques are suitable for this purpose.

Table 4: Recommended Analytical Methods

| Technique | Description |

| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet detection is a robust and widely used method. A C18 reversed-phase column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA) would be a suitable starting point. Detection at a low wavelength (e.g., ~210 nm) is likely necessary due to the lack of a strong chromophore. |

| LC-MS | Liquid Chromatography-Mass Spectrometry provides higher sensitivity and selectivity. It is particularly useful for identifying and quantifying degradation products. |

| GC-FID/MS | Gas Chromatography with Flame Ionization or Mass Spectrometric detection can be used if the compound is thermally stable and sufficiently volatile. Derivatization may be required to improve chromatographic performance. |

| ¹H NMR | Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used for purity assessment and quantification without the need for a reference standard of the compound itself, by using an internal standard of known purity. |

Conclusion

This compound is a versatile building block in medicinal chemistry. While specific, publicly available quantitative data on its solubility and stability is limited, a strong understanding of its likely behavior can be inferred from its chemical structure and the properties of related compounds. It is predicted to be soluble in a range of organic solvents and in acidic aqueous solutions. The primary stability concerns are the lability of the Boc group to strong acids and potential oxidation of the piperidine ring. The experimental protocols provided in this guide offer a clear path for researchers to determine the precise solubility and stability characteristics of this compound, ensuring its effective and reliable use in their research and development endeavors.

References

Commercial Availability and Research Applications of 4-(2-Boc-aminoethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 4-(2-Boc-aminoethyl)piperidine, a versatile building block crucial for research and development in the pharmaceutical and materials science sectors. This document details supplier information, physicochemical properties, and key experimental protocols, offering a comprehensive resource for its application in synthesis and bioconjugation.

Introduction

This compound, protected with a tert-butyloxycarbonyl (Boc) group, is a key synthetic intermediate. The piperidine moiety is a common structural feature in many biologically active compounds, and the protected primary amine allows for selective chemical modifications.[1] This makes it a valuable tool in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its applications span synthetic chemistry, drug development for neurological disorders, bioconjugation, and materials science.[2][3]

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following tables summarize the offerings from several prominent vendors, providing a comparative overview of available quantities, pricing, and purity.

Table 1: Supplier and Pricing Information for this compound

| Supplier | Product Number | Available Quantities | Price (USD) | Purity | CAS Number |

| Sigma-Aldrich | CDS005500 | 100 mg | $93.20 | Not specified; sold "as-is" for early discovery research | 165528-81-4 |

| Chem-Impex | 28814 | 250 mg, 1 g, 5 g, 25 g, 100 g | Contact for pricing | ≥ 95% (NMR)[2] | 165528-81-4 |

| Dayang Chem | Not specified | Gram to bulk quantities | Contact for pricing | Not specified | 146093-46-1 |

| Chronos | Not specified | 250 mg, 1 g, 5 g, 25 g, 100 g | $13.99 - $44.99 (promotional) | Not specified | Not specified |

Note: Pricing and availability are subject to change. It is recommended to consult the supplier's website for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [2] |

| Molecular Weight | 228.33 g/mol | [2] |

| Appearance | White solid | [2] |

| Purity | ≥ 95% (NMR) | [2] |

| CAS Number | 165528-81-4 | [2] |

| MDL Number | MFCD01318373 | [2] |

| Storage Conditions | 0-8 °C | [2] |

| SMILES | CC(C)(C)OC(=O)NCCC1CCNCC1 | |

| InChI Key | RQRMFFGCUUGYPC-UHFFFAOYSA-N |

Key Applications and Experimental Protocols

This compound is a versatile building block with significant applications in several areas of chemical research.

Synthetic Chemistry and Drug Discovery

The piperidine scaffold is a prevalent motif in pharmaceuticals, particularly those targeting the central nervous system.[4] The Boc-protected amine of this compound allows for its incorporation into more complex molecules, serving as a key intermediate in the synthesis of potential therapeutics for neurological disorders such as Alzheimer's disease and depression.[2][5]

A general workflow for utilizing a chemical building block like this compound in a research setting is outlined below.

Caption: Workflow for Procurement and Use of a Research Chemical.

Bioconjugation

This compound is a valuable reagent in bioconjugation, the chemical linking of two molecules where at least one is a biomolecule.[6] It can be incorporated into linkers for Antibody-Drug Conjugates (ADCs) and as a component in Proteolysis Targeting Chimeras (PROTACs).[7] The Boc group provides a stable protecting group for the primary amine, which can be selectively removed to allow for conjugation.[7]

The following diagram illustrates the role of a linker, which can be synthesized from molecules like this compound, in an Antibody-Drug Conjugate.

Caption: Core Components of an Antibody-Drug Conjugate (ADC).

This protocol describes the removal of the Boc protecting group from this compound to liberate the primary amine for subsequent conjugation reactions.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 equivalents) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the deprotected product, 4-(2-aminoethyl)piperidine.[7]

This protocol outlines a general procedure for coupling the deprotected 4-(2-aminoethyl)piperidine to a carboxylic acid-containing molecule, such as a payload for an ADC or a component of a PROTAC.

Materials:

-

Deprotected 4-(2-aminoethyl)piperidine

-

Carboxylic acid-containing molecule

-

Coupling agents (e.g., HOBt, DIC)

-

Anhydrous DMF

-

Ethyl acetate

-

5% LiCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

In a separate vial, dissolve the carboxylic acid-containing molecule (1 equivalent), HOBt (1.2 equivalents), and DIC (1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of the deprotected 4-(2-aminoethyl)piperidine (1.1 equivalents) in DMF to the activated payload solution.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography.[7]

Conclusion

This compound is a commercially accessible and highly versatile chemical building block with significant applications in modern drug discovery and materials science. Its utility in the synthesis of complex molecules and bioconjugates makes it an invaluable tool for researchers. This guide provides a foundational understanding of its commercial landscape, physicochemical properties, and key experimental applications to facilitate its effective use in a research setting.

References

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. University of Exeter - Thornlea - 360° Virtual Tour [chronos.exeter.ac.uk]

- 4. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Development of Novel Aminoethyl-Substituted Chalcones as Potential Drug Candidates for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

The Indispensable Role of Boc-Protected Piperidines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in the architecture of many therapeutic agents due to its ability to confer desirable physicochemical properties such as aqueous solubility and to serve as a versatile framework for three-dimensional diversification. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen has become a fundamental tactic in medicinal chemistry, enabling precise and efficient synthetic routes to complex drug molecules. This technical guide provides an in-depth exploration of the applications of Boc-protected piperidines, detailing their synthesis, functionalization, and pivotal role in the development of novel therapeutics across various disease areas.

Core Applications in Drug Discovery

Boc-protected piperidines are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The Boc group provides a robust shield for the piperidine nitrogen, allowing for selective modifications at other positions of the ring. This protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, a feature that is heavily exploited in multi-step syntheses.[1]

Neurologically Active Agents

The rigid core of the piperidine ring is a prevalent motif in many central nervous system (CNS) drugs. N-Boc-4-hydroxypiperidine, for instance, serves as a key building block for potent and selective dopamine D4 and histamine H3 receptor antagonists, which are targets for neuropsychiatric disorders like schizophrenia.[2] The hydroxyl group provides a convenient point for introducing pharmacophoric features, while the Boc-protected nitrogen allows for subsequent elaboration of the scaffold.[3]

Diabetes Mellitus Type 2 Treatment

Chiral Boc-protected piperidines are instrumental in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes. A prime example is Alogliptin, where (R)-3-(Boc-Amino)piperidine is a key chiral intermediate, essential for achieving the required stereochemistry for potent and selective inhibition of the DPP-4 enzyme.[4][5]

Oncology and Targeted Protein Degradation

In the field of oncology, Boc-protected piperidines are integral to the synthesis of kinase inhibitors and have gained significant prominence with the advent of Proteolysis-Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the degradation of specific proteins.[6][7] Boc-protected piperazine and piperidine moieties are frequently used as linkers to connect the target protein binder and the E3 ligase ligand.[6][7][8] The Boc group allows for a modular and convergent synthesis, where the final coupling step often involves the deprotection of the piperidine/piperazine nitrogen.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of compounds derived from Boc-protected piperidines.

| Precursor | Product | Reagents and Conditions | Yield (%) | Reference |

| t-butyl pyridine-3-ylcarbamate | t-butyl piperidine-3-ylcarbamate | H₂, 5% Pd/C, Acetic Acid, 0.6 MPa, 65°C, 12h | 73.8 | [5] |

| benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate | tert-Butyl 3-piperidinylcarbamate | H₂, 10% Pd/C, Ethanol, 1 atm, 14h | 91 | [5] |

| L-glutamic acid | 3-(N-Boc amino) piperidine derivatives | Five linear steps | 44-55 (overall) | |

| 4-piperidyl urea | 1-boc-4-piperidyl urea | (Boc)₂O, Triethylamine, Water, 20-25°C, 8-10h | Not specified, but product is isolated | [9] |

| N-Boc-piperidine | piperidine hydrochloride | Ex situ generated HCl gas, 1h | >99 | [10] |

Table 1: Synthesis Yields of Boc-Protected Piperidines and Derivatives.

| Compound Class | Target | Key Intermediate | Binding Affinity (Kᵢ or IC₅₀) | Reference |

| Dopamine D4 Receptor Antagonist | D4 Receptor | N-Boc-4-hydroxypiperidine | 0.3 nM (for compound 14a) | [2] |

| PROTAC | BCL6 | Thalidomide-piperidine-C2-piperazine-Boc | 120 nM | [8] |

| Piperine Analogs | NorA efflux pump (S. aureus) | Piperine | QSAR model developed (r²=0.962) | [11] |

Table 2: Biological Activity of Compounds Synthesized Using Boc-Protected Piperidines.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of Boc-protected piperidines. Below are representative protocols for key transformations.

Protocol 1: Boc Protection of Piperidines

This protocol describes a general procedure for the protection of a piperidine nitrogen using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Piperidine derivative

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the piperidine derivative (1.0 equiv.) in DCM.

-

Add triethylamine (1.2 equiv.).

-

Add a solution of (Boc)₂O (1.1 equiv.) in DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and effective method for the removal of the Boc protecting group.[12]

Materials:

-

N-Boc protected piperidine derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 equiv.) to the stirred solution.[12]

-

Remove the ice bath and stir at room temperature for 1-2 hours, monitoring the reaction by TLC/LC-MS.[8]

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully neutralize the residue with saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the deprotected piperidine.[12]

Protocol 3: Synthesis of a PROTAC Intermediate using Boc-Protected Piperazine

This protocol outlines the final coupling step in the synthesis of a PROTAC, involving the deprotection of a Boc-piperazine linker followed by amide coupling.[8]

Step 1: Boc Deprotection

-

Dissolve the Boc-protected piperazine-linker-E3 ligase ligand conjugate in DCM.

-

Add an excess of TFA and stir at room temperature for 1-2 hours.[8]

-

Monitor for completion and then remove the solvent and excess TFA under reduced pressure to yield the deprotected intermediate as a TFA salt.

Step 2: Amide Coupling

-

Dissolve the target protein binder (containing a carboxylic acid) in DMF.

-

Add a coupling agent (e.g., HATU, 1.2 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).

-

Add the deprotected piperazine intermediate (TFA salt, 1.0 equiv.) to the mixture.

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Purify the final PROTAC product using preparative HPLC.

Visualizing Workflows and Relationships

Graphical representations of synthetic pathways and logical workflows can greatly aid in understanding the strategic use of Boc-protected piperidines.

Caption: Synthetic workflow for a key chiral intermediate of Alogliptin.

Caption: Modular synthesis of a PROTAC utilizing a Boc-protected linker.

Caption: Incorporation of a Boc-piperidine derivative in SPPS.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. explorationpub.com [explorationpub.com]

- 8. benchchem.com [benchchem.com]

- 9. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 4-(2-Boc-aminoethyl)piperidine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Boc-aminoethyl)piperidine is a valuable bifunctional building block for solid-phase peptide synthesis (SPPS), particularly in the construction of peptide-peptoid hybrids and other peptidomimetics. Its structure allows for the introduction of a piperidine moiety as a side chain, which can impart unique conformational constraints and physicochemical properties to the final peptide. The tert-butyloxycarbonyl (Boc) protected primary amine on the ethyl side chain provides an orthogonal protecting group strategy, typically used in conjunction with Fmoc-based SPPS. This allows for the selective deprotection of the side chain, enabling further functionalization, or its deprotection during the final cleavage step to yield a cationic side chain at physiological pH.